molecular formula C12H15N B1276312 1-Benzyl-1,2,3,6-tetrahydropyridine CAS No. 40240-12-8

1-Benzyl-1,2,3,6-tetrahydropyridine

Cat. No. B1276312
CAS RN: 40240-12-8
M. Wt: 173.25 g/mol
InChI Key: SIRJFTFGHZXRRZ-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridine is a chemical compound that is part of the tetrahydropyridine class, which is known for its interesting biological activities and stereochemistry. The compound has been the subject of various synthetic methods and chemical reactions due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine derivatives has been explored through several pathways. One method involves the reduction of 1-benzylpyridinium salts with sodium borohydride, followed by reactions that lead to the displacement of the benzyl group and the formation of 1-phenoxycarbonyl or 1-chlorocarbonyl tetrahydropyridines. These compounds can then be hydrolyzed to form 1,2,5,6-tetrahydropyridines . Another approach includes the reaction of 4-aryl-1,2,3,6-tetrahydropyridinium quaternary salts with NaH, which generates N-ylides that can rearrange to form substituted pyrrolidines or 1H-tetrahydroazepine derivatives . Additionally, Morita–Baylis–Hillman acetates of α,β-unsaturated aldehydes have been used to synthesize tetrahydropyridine-3-carboxylic acids through intramolecular 1,6-conjugate addition .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2,3,6-tetrahydropyridine derivatives has been determined using X-ray crystallography. The crystal structure of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine, reveals a flat twisted boat conformation for the dihydropyridine ring, with various dihedral angles between the phenyl rings and the pyridine ring plane . The crystal structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile shows a half-chair conformation for the tetrahydropyridine ring, with significant deviations of carbon atoms from the ring plane and various dihedral angles for the substituents, indicating the influence of substituent size on molecular conformation .

Chemical Reactions Analysis

1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives undergo a variety of chemical reactions. For instance, the reaction of 5-benzylidene-2,3,4,5-tetrahydropyridine with nucleophiles such as sodium tetrahydroborate and lithium tetrahydridoaluminate results in the formation of 1,2-adducts. Reactions with pyrrole and ethyl propiolate yield tricyclic and 1:2 adducts, respectively . The Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts leads to the synthesis of cis-2-aryl-3-isopropenyl-1,3-dimethylpyrrolidines . Furthermore, 1-benzyl-3,5-bis[(E)-arylmethylidene] tetrahydropyridin-4(1H)-ones can condense with 6-aminouracils to form novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1,2,3,6-tetrahydropyridine derivatives are influenced by their molecular structure and the nature of their substituents. The crystallographic analysis provides insights into the density and conformation of these compounds . The hydrogenation kinetics of a related compound, 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, have been studied, revealing the influence of solvents and reaction conditions on the reaction rate and the importance of solvent hydrogen-bond acceptor ability .

Scientific Research Applications

Synthesis and Stereochemistry

1-Benzyl-1,2,3,6-tetrahydropyridines have been synthesized as multipurpose synthons for fine organic synthesis. They hold potential as antiviral compounds. Their synthesis involves rearrangement of 1-benzyl-3,4-epoxypiperidines, which are obtained from 1,2,5,6-tetrahydropyridines trifluoroacetates. This research offers insight into their stereochemistry and conformation analysis, highlighting their versatility in organic synthesis (Grishina et al., 2005).

Potential Anti-inflammatory Applications

Studies on 1,2,3,6-Tetrahydropyridines, including 1-benzyl variants, have noted their analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities. These compounds have been synthesized through various chemical reactions, suggesting their potential utility in developing anti-inflammatory agents (Rao et al., 1995).

Crystal and Molecular Structures

The crystal and molecular structures of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine, have been determined. Understanding these structures is crucial for advancing the application of these compounds in various fields of chemistry and molecular science (Iwasaki et al., 1987).

Role in PARP-1 Inhibition

A study showed that a 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly enhances the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This discovery is important for the development of potent PARP-1 inhibitors, which have applications in cancer therapy and other medical fields (Ishida et al., 2005).

Anti-Plasmodial and Anti-Trypanosomal Activities

1-Benzyl tetrahydropyridin-4-ylidene ammonium salts have been shown to possess distinct antiplasmodial and antitrypanosomal activities, indicating their potential application in treating diseases like malaria and trypanosomiasis (Mohsin et al., 2019).

Biotransformation with Mycellar Fungi

Biotransformation of 1,2,5,6-tetrahydropyridines with strains of mycellar fungi, including Cunninghamella verticillata, has been explored. These fungi can oxidize 1,2,5,6-tetrahydropyridines into trans-diol, offering a biological approach to modify these compounds (Terentiev et al., 2003).

Catalytic Hydrogenation and Kinetic Studies

The catalytic hydrogenation of derivatives of 1,2,3,6-tetrahydropyridine has been studied, with research focusing on kinetics, solvent effects, and reaction conditions. This research contributes to understanding the chemical behavior and potential industrial applications of these compounds (Jelčić et al., 2016).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds using 1-benzyl-1,2,3,6-tetrahydropyridine derivatives, exploring new chemical pathways and their potential applications in drug development and other fields (Ghandi et al., 2020).

Safety And Hazards

1-Benzyl-1,2,3,6-tetrahydropyridine may cause toxic effects if inhaled or absorbed through the skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJFTFGHZXRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423621
Record name 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2,3,6-tetrahydropyridine

CAS RN

40240-12-8
Record name 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine
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Synthesis routes and methods I

Procedure details

A solution of 5.16 g (20 mmoles) of 1-benzyl-4-morpholino-1,2,3,6-tetrahydropyridine in 10 ml of tetrahydrofuran (THF) is added to 2.44 g (20 mmoles) of solid 9-BBN. A suspension results which becomes clear after stirring for 6 hours at 25° C. The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol is added to the remaining solid. An exothermic reaction is initiated by gentle warming and results in a clear solution which is stirred. The stirring is stopped and the mixture is cooled slowly to crystallize the by-product, B-(morpholino)-9-BBN methanol complex. The solid is triturated with n-pentane (3×30 ml) and the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml). The pentane layer is evaporated. The residue is purified by distillation to give 2.90 g (85 percent yield based on 1-benzyl-4-morpholino-1,2,3,6-tetrahydropyridine) of 1 -benzyl-1,2,3,6-tetrahydropyridine, boiling point 98° C.-100° C. at 1 Torr.
Quantity
5.16 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.4 mL of benzyl bromide (20 mmol) was added dropwise over an hour to a solution of 1.6 mL of pyridine in 5 mL of acetonitrile. Then reaction mixture was heated at 70 to 72° C. for 3 hours. Solvent was removed under reduced pressure and the residue was dissolved in 16 mL of ethanol. 1.1 g of sodium borohydride (30 mmol) was added in small portions over 30 minutes. After stirring for 24 hs reaction mixture was carefully quenched with 50 mL of water and solvents were removed in vacuo. The residue was portioned between ethyl acetate and 2M NaOH solution. Organic extracts were washed with brine, dried over MgSO4 and evaporated to afford crude 3.36 g of crude 1-benzyl-1,2,3,6-tetrahydropyridine which was used in the next step without purification.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1,2,3,6-tetrahydropyridine
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1-Benzyl-1,2,3,6-tetrahydropyridine
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Reactant of Route 4
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Benzyl-1,2,3,6-tetrahydropyridine

Citations

For This Compound
49
Citations
X Li, T Li, P Zhang, X Li, L Lu, Y Sun, B Zhang… - European Journal of …, 2022 - Elsevier
Based on the multitarget strategy, a series of novel clioquinol−1-benzyl-1,2,3,6-tetrahydropyridine hybrids were identified for the potential treatment of Alzheimer's disease (AD). …
Number of citations: 6 www.sciencedirect.com
T IMANISHI, H SHIN, M HANAOKA… - Chemical and …, 1982 - jstage.jst.go.jp
The first synthesis of the N-substituted 1, 6-dihydro-3 (2H)-pyridinones (4 and 16) is described. 1-Benzyl-1, 2, 3, 6-tetrahydropyridine (9) was treated with ethyl chloroformate to give the …
Number of citations: 30 www.jstage.jst.go.jp
J Bosch, M Rubiralta, A Domingo, J Bolos… - The Journal of …, 1985 - ACS Publications
The synthesis of isodasycarpidone (8a), IV-demethylisodasycarpidone (9a), and their epi derivatives 8b and 9b is described. The condensation of an appropriate 2-cyano-1, 2, 3, 6-…
Number of citations: 51 pubs.acs.org
IS Veselov, AM Petrenko, DM Mazur… - Organic …, 2019 - pdfs.semanticscholar.org
We report a new approach to preparing iminosugars–4-substituted 1-benzylpiperidin-3, 5-diols by reaction of 1-benzyl-4, 5-epoxypiperidine-3-ols in the presence of lithium perchlorate. …
Number of citations: 6 pdfs.semanticscholar.org
V Petrow, O Stephenson - Journal of Pharmacy and …, 1962 - Wiley Online Library
SOME DERIVATIVES OF 1,2,3,6â•’TETRAHYDROPYRIDINE Page 1 SOME DERIVATIVES OF 1,2,3,6-TETRAHYDROPYRIDINE BY V. PETROW AND 0. STEPHENSON From The …
Number of citations: 8 onlinelibrary.wiley.com
HJ Altenbach, G Blanda - Tetrahedron: Asymmetry, 1998 - Elsevier
The de novo synthesis of the novel potent building blocks phenyl (R)-3-acetoxymethyl-3,6-dihydro-2H-pyridine-1-carboxylate (−)-7 and phenyl (S)-3-butyryl-oxymethyl-3,6-dihydro-2H-…
Number of citations: 16 www.sciencedirect.com
Z Hu, S Zhou, J Li, X Li, Y Zhou, Z Zhu… - Future Medicinal …, 2023 - Future Science
Aim: Based on a multitarget design strategy, a series of novel indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids were identified for the potential treatment of Alzheimer's disease (AD). …
Number of citations: 3 www.future-science.com
Z Dang, Y Yang, R Ji, S Zhang - Bioorganic & medicinal chemistry letters, 2007 - Elsevier
The design and synthesis of new fluoroquinolone antibacterial agents having substituted piperidine rings at the C-7 position are described. Most of the new compounds demonstrated …
Number of citations: 79 www.sciencedirect.com
P Jakobsen, JM Lundbeck, M Kristiansen… - Bioorganic & medicinal …, 2001 - Elsevier
The first synthesis of the single isomers (3R,4R,5R); (3S,4S,5S); (3R,4R,5S) and (3S,4S,5R) of 5-hydroxymethylpiperidine-3,4-diol from Arecolin is reported, including the synthesis of a …
Number of citations: 110 www.sciencedirect.com
R Watanabe, H Mizoguchi, H Oikawa, H Ohashi… - Bioorganic & Medicinal …, 2017 - Elsevier
Densely functionalized tetrahydropyridines were stereoselectively synthesized from 1,6-dihydropyridines. Exploiting a carbonyl group installed at the C3 position of the 1,6-…
Number of citations: 17 www.sciencedirect.com

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